molecular formula C13H13NO4S B6515394 3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one CAS No. 950270-01-6

3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one

Cat. No. B6515394
CAS RN: 950270-01-6
M. Wt: 279.31 g/mol
InChI Key: QCWXIABPTYYMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine is a cyclic compound that contains a five-membered nitrogen-containing ring . It’s not naturally derived, but its analogs are present in co-factors and natural products such as vitamin B12, bile pigments: bilirubin and biliverdin . Many medicinal drugs are derived from either pyrrole, pyrrolidine, or by its fused analogs .


Synthesis Analysis

Pyrrolidine-functionalized nucleoside analogs have been prepared via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors . Compounds were synthesized by direct coupling of the corresponding fluoropyrrolidinium hydrochloride salts with 2′-deoxyinosine .


Molecular Structure Analysis

Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . In naturally occurring metal complexes heme and chlorophyll, four pyrrole rings are linked together to form porphyrin and then coordinate with iron and magnesium to form respective metal complexes .


Chemical Reactions Analysis

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .


Physical And Chemical Properties Analysis

Pyrrolidine is a basic nitrogen-containing compound produced by a large variety of organisms, including bacteria, fungi, plants, and animals . It exhibits a wide range of pharmacological activities .

Scientific Research Applications

Cancer Treatment

The compound has been identified as a potential candidate for cancer treatment . An artificial intelligence-driven drug discovery study found that the compound, also referred to as Z29077885, showed anti-cancer efficacy. The study confirmed this efficacy using cell viability, western blot, cell cycle, and apoptosis assays in MDA-MB 231 and A549 in vitro .

Inhibition of Serine/Threonine Kinase 33 (STK33)

The compound has been found to inhibit the enzymatic function of STK33, a serine/threonine kinase . This inhibition was observed in vitro and showed anticancer efficacy in various cancer cells .

Induction of Apoptosis in Cancer Cells

The compound has been found to induce apoptosis in cancer cells . Specifically, it was found to cause enhanced apoptosis via S-phase cell cycle arrest in both lung and breast cancer cells .

Drug Repurposing

The compound is a potential candidate for drug repurposing . Drug repurposing is an effective strategy for determining new applications of existing drugs. This approach can be cost- and time-effective for drug development .

Synthesis of Spirocyclic Scaffolds

The compound has been used in the synthesis of drug-like spirocyclic scaffolds . These scaffolds have been prepared by fusing fully functionalized pyrrolidine with oxindoles in an approach based on 1,3-dipolar cycloaddition .

Generation of Spirooxindole-Pyrrolidines

The compound has been used in the generation of diverse spirooxindole-pyrrolidines . The reaction between aziridine and 3-ylideneoxindole generated these compounds in good yield (up to 95%) with high diastereoselectivity (up to >20:1) .

Safety and Hazards

Some pyrrolidine alkaloids have been identified to exert toxic effects on the animal organs . Among these alkaloids, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Future Directions

Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . They have not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .

properties

IUPAC Name

3-pyrrolidin-1-ylsulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c15-13-12(19(16,17)14-7-3-4-8-14)9-10-5-1-2-6-11(10)18-13/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWXIABPTYYMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidine-1-sulfonyl)-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.